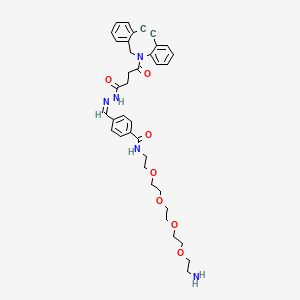
alphavbeta5 integrin-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alphavbeta5 integrin-IN-1 is a selective antagonist of the alphavbeta5 integrin receptor, a member of the integrin family. Integrins are transmembrane receptors that facilitate cell-extracellular matrix (ECM) adhesion. Alphavbeta5 integrin plays a crucial role in various physiological and pathological processes, including cell proliferation, migration, and angiogenesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alphavbeta5 integrin-IN-1 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize impurities. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Alphavbeta5 integrin-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of this compound .
Applications De Recherche Scientifique
Alphavbeta5 integrin-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study integrin-mediated cell adhesion and signaling pathways.
Biology: Employed in cell culture studies to investigate the role of alphavbeta5 integrin in cell migration, proliferation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for diseases involving abnormal integrin activity, such as cancer and fibrosis.
Industry: Utilized in the development of diagnostic assays and drug screening platforms.
Mécanisme D'action
Alphavbeta5 integrin-IN-1 exerts its effects by selectively binding to the alphavbeta5 integrin receptor on the cell surface. This binding inhibits the interaction between the integrin and its ligands, such as vitronectin, thereby blocking downstream signaling pathways involved in cell adhesion, migration, and survival. The inhibition of these pathways can lead to reduced cell proliferation and increased apoptosis in certain cell types .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alphavbeta3 integrin-IN-1: Another integrin antagonist that targets the alphavbeta3 integrin receptor.
RGDechi15D: A cyclic peptide that selectively binds to alphavbeta5 integrin without cross-reacting with alphavbeta3.
Uniqueness
Alphavbeta5 integrin-IN-1 is unique in its high selectivity for the alphavbeta5 integrin receptor, making it a valuable tool for studying the specific roles of this integrin in various biological processes. Its ability to selectively inhibit alphavbeta5 integrin without affecting other integrins, such as alphavbeta3, enhances its potential as a therapeutic agent with minimal off-target effects .
Propriétés
Formule moléculaire |
C25H28F3N3O3 |
|---|---|
Poids moléculaire |
475.5 g/mol |
Nom IUPAC |
(3S)-4-oxo-4-[(3R)-3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]pyrrolidin-1-yl]-3-[3-(trifluoromethyl)phenyl]butanoic acid |
InChI |
InChI=1S/C25H28F3N3O3/c26-25(27,28)19-5-1-3-18(13-19)21(14-22(32)33)24(34)31-12-10-16(15-31)6-8-20-9-7-17-4-2-11-29-23(17)30-20/h1,3,5,7,9,13,16,21H,2,4,6,8,10-12,14-15H2,(H,29,30)(H,32,33)/t16-,21+/m1/s1 |
Clé InChI |
NUPIGKKRXBENIY-IERDGZPVSA-N |
SMILES isomérique |
C1CC2=C(NC1)N=C(C=C2)CC[C@@H]3CCN(C3)C(=O)[C@@H](CC(=O)O)C4=CC(=CC=C4)C(F)(F)F |
SMILES canonique |
C1CC2=C(NC1)N=C(C=C2)CCC3CCN(C3)C(=O)C(CC(=O)O)C4=CC(=CC=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


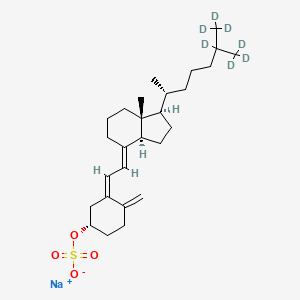


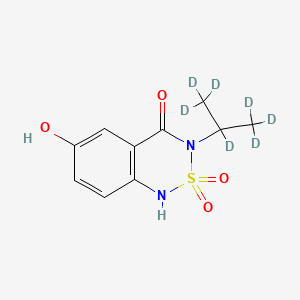
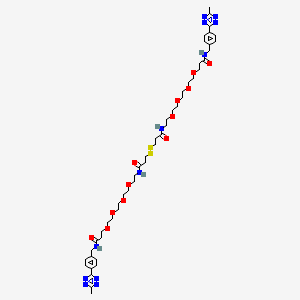

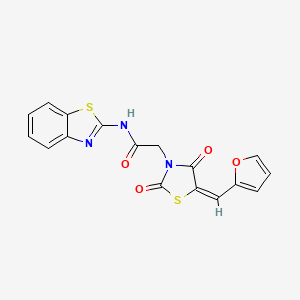

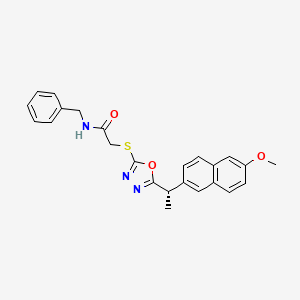


![N-[(2S)-1-[(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-4-oxopiperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-2-chloroacetamide](/img/structure/B12414436.png)

